Enabling p110α-Selective PI3 Kinase Inhibition: The 5-Methyl Substituent is a Required Feature for Potency and Selectivity
SAR studies of pyrazolo[1,5-a]pyridine sulfonohydrazides as p110α-selective PI3 kinase inhibitors revealed that only the 5-position of the bicyclic core is tolerant of substitution. Among the evaluated substituents, the 5-cyano analog (1) demonstrated the highest potency (p110α IC50 = 0.9 nM), while the 5-methyl analog, though less potent, was still active. Critically, any substitution at other positions or larger substituents at the 5-position resulted in a complete loss of p110α selectivity and significant reduction in potency [1]. This establishes 5-methylpyrazolo[1,5-a]pyridine as a structurally validated scaffold for developing potent and selective PI3K inhibitors, whereas unsubstituted or differently substituted analogs are inactive or non-selective [1].
| Evidence Dimension | p110α PI3 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 not reported for 5-methyl; but 5-cyano analog IC50 = 0.9 nM; 5-methyl analog is active but less potent [1] |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyridine sulfonohydrazide or analogs with 5-position substitution other than small groups (e.g., larger alkyl, aryl) lead to loss of activity [1] |
| Quantified Difference | 5-Cyano analog: IC50 = 0.9 nM (most potent); 5-Methyl analog retains activity; Unsubstituted or other substituents yield inactive compounds [1] |
| Conditions | In vitro p110α PI3 kinase enzymatic assay; SAR evaluation of pyrazolo[1,5-a]pyridine benzenesulfonohydrazide derivatives [1] |
Why This Matters
The 5-methyl substitution is essential for maintaining p110α potency and selectivity, making this compound a necessary building block for developing selective PI3K inhibitors, whereas generic unsubstituted scaffolds are inactive.
- [1] Kendall, J. D., Giddens, A. C., Tsang, K. Y., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry, 20(1), 58-61. View Source
